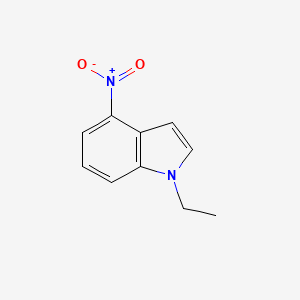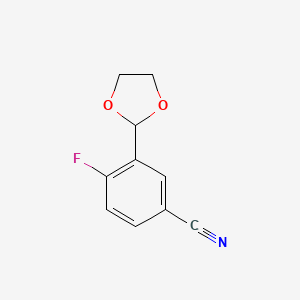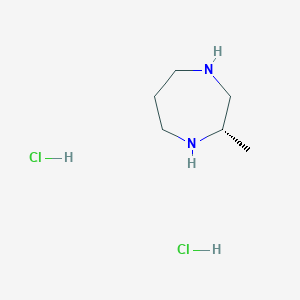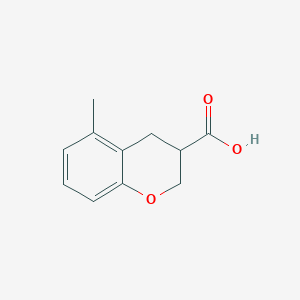
2-(sec-Butoxy)-4-chloropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(sec-Butoxy)-4-chloropyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. The presence of a sec-butoxy group and a chlorine atom on the pyridine ring makes this compound unique and potentially useful in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(sec-Butoxy)-4-chloropyridine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloropyridine with sec-butyl alcohol in the presence of a base. The reaction typically proceeds as follows:
Starting Materials: 4-chloropyridine and sec-butyl alcohol.
Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alcohol and generate the alkoxide ion.
Reaction Mechanism: The alkoxide ion attacks the 4-chloropyridine via an S_N2 mechanism, resulting in the substitution of the chlorine atom with the sec-butoxy group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(sec-Butoxy)-4-chloropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the sec-butoxy group or the chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where electrophiles attack the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridine derivative.
Aplicaciones Científicas De Investigación
2-(sec-Butoxy)-4-chloropyridine has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibitors and as a building block for bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(sec-Butoxy)-4-chloropyridine depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The sec-butoxy group and the chlorine atom can influence the compound’s binding affinity and specificity for its target.
Comparación Con Compuestos Similares
Similar Compounds
2-(sec-Butoxy)-4-bromopyridine: Similar structure but with a bromine atom instead of chlorine.
2-(sec-Butoxy)-4-fluoropyridine: Similar structure but with a fluorine atom instead of chlorine.
2-(sec-Butoxy)-4-iodopyridine: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
2-(sec-Butoxy)-4-chloropyridine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules
Propiedades
Número CAS |
1346809-66-2 |
|---|---|
Fórmula molecular |
C9H12ClNO |
Peso molecular |
185.65 g/mol |
Nombre IUPAC |
2-butan-2-yloxy-4-chloropyridine |
InChI |
InChI=1S/C9H12ClNO/c1-3-7(2)12-9-6-8(10)4-5-11-9/h4-7H,3H2,1-2H3 |
Clave InChI |
NBVWPHDHWQHHSU-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC1=NC=CC(=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Isopropyl-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11904922.png)



![4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B11904961.png)







![(2R,3S)-3-amino-6,9-dioxaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11905010.png)

